5-(4-chloro-2-methylphenoxymethyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
CAS No.: 748793-44-4
Cat. No.: VC4585087
Molecular Formula: C18H18ClN3O2S
Molecular Weight: 375.87
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 748793-44-4 |
---|---|
Molecular Formula | C18H18ClN3O2S |
Molecular Weight | 375.87 |
IUPAC Name | 3-[(4-chloro-2-methylphenoxy)methyl]-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C18H18ClN3O2S/c1-3-23-15-7-5-14(6-8-15)22-17(20-21-18(22)25)11-24-16-9-4-13(19)10-12(16)2/h4-10H,3,11H2,1-2H3,(H,21,25) |
Standard InChI Key | AOIPVFTVXPSFMG-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=C(C=C(C=C3)Cl)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₁₈H₁₈ClN₃O₂S, with a molar mass of 375.87 g/mol. Its IUPAC name, 3-[(4-chloro-2-methylphenoxy)methyl]-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione, reflects the integration of three key substituents:
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A 4-chloro-2-methylphenoxymethyl group at position 3
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A 4-ethoxyphenyl group at position 4
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A thione (-S-) moiety at position 5.
Table 1: Key Chemical Descriptors
Property | Value |
---|---|
CAS Number | 748793-44-4 |
Molecular Formula | C₁₈H₁₈ClN₃O₂S |
Molecular Weight | 375.87 g/mol |
SMILES | CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=C(C=C(C=C3)Cl)C |
InChIKey | AOIPVFTVXPSFMG-UHFFFAOYSA-N |
The thiol group (-SH) contributes to redox activity, while the chloro and ethoxy substituents enhance lipophilicity, potentially influencing membrane permeability .
Synthesis and Characterization
Synthetic Routes
The synthesis follows a multi-step protocol common to 1,2,4-triazole-3-thiol derivatives:
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Formation of the Triazole Core: Condensation of thiocarbazide with carboxylic acid derivatives under acidic conditions.
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S-Alkylation: Reaction of the triazole-thiol intermediate with 4-chloro-2-methylphenoxymethyl chloride in the presence of a base (e.g., K₂CO₃).
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Purification: Recrystallization from ethanol/water mixtures to achieve >95% purity.
Table 2: Representative Reaction Conditions
Step | Reagents | Temperature | Yield |
---|---|---|---|
1 | Thiocarbazide, RCOOH, H₂SO₄ | 100°C | 65% |
2 | Phenoxymethyl chloride, K₂CO₃ | 80°C | 52% |
Analytical Validation
Identity confirmation relies on:
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Elemental Analysis: Matching calculated and observed C, H, N, S percentages (e.g., C: 57.52%, H: 4.83% for C₁₈H₁₈ClN₃O₂S).
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Chromatography: HPLC retention times compared to standards, with mobile phases such as acetonitrile/water (70:30) .
Physicochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (<0.1 mg/mL); soluble in DMSO (25 mg/mL) and ethanol (10 mg/mL).
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Stability: Susceptible to oxidation at the thiol group, necessitating storage under nitrogen at -20°C .
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Thermal Behavior: Decomposition observed above 200°C via differential scanning calorimetry (DSC).
Partition Coefficients
The calculated logP value of 3.99 (using ChemAxon software) indicates moderate lipophilicity, suitable for blood-brain barrier penetration in drug design .
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis | 5.5 |
5-(Trifluoromethyl)-1,2,4-triazole-3-thiol | Pseudomonas aeruginosa | 12.8 |
Enzyme Inhibition
Molecular docking studies suggest interactions with:
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Metallo-β-Lactamases (MBLs): Hydrophobic contacts between the phenoxymethyl group and enzyme subsites (e.g., NDM-1’s Leu3 loop) .
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Cytochrome P450 Enzymes: π-π stacking with heme cofactors, potentially altering drug metabolism .
Structure-Activity Relationships (SAR)
Role of Substituents
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4-Ethoxyphenyl Group: Enhances π-stacking with aromatic residues in enzyme active sites (e.g., Phe237 in KasA) .
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Chloro Substituent: Increases electrophilicity, facilitating covalent interactions with nucleophilic cysteine residues .
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Methylphenoxy Moiety: Optimizes steric fit within hydrophobic enzyme pockets, as demonstrated in MBL inhibitors .
Analog Optimization
Introducing electron-withdrawing groups (e.g., -CF₃) at the para position of the phenyl ring improves IC₅₀ values against VIM-1 metallo-β-lactamase from 58 µM to 12 µM .
Applications and Future Directions
Research Applications
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Antibiotic Adjuvants: Potentiation of β-lactam antibiotics against MBL-producing pathogens .
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Anticancer Agents: Inhibition of thioredoxin reductase, a target in chemotherapy-resistant cancers .
Development Challenges
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